molecular formula C9H7ClF3NO2 B1350643 2'-Chloro-4'-(trifluoromethoxy)acetanilide CAS No. 256529-43-8

2'-Chloro-4'-(trifluoromethoxy)acetanilide

Cat. No.: B1350643
CAS No.: 256529-43-8
M. Wt: 253.6 g/mol
InChI Key: MNNXXAMUQSINLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2'-Chloro-4'-(trifluoromethoxy)acetanilide is a useful research compound. Its molecular formula is C9H7ClF3NO2 and its molecular weight is 253.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[2-chloro-4-(trifluoromethoxy)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF3NO2/c1-5(15)14-8-3-2-6(4-7(8)10)16-9(11,12)13/h2-4H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNNXXAMUQSINLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)OC(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10380981
Record name 2'-Chloro-4'-(trifluoromethoxy)acetanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

256529-43-8
Record name 2'-Chloro-4'-(trifluoromethoxy)acetanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2'-Chloro-4'-(trifluoromethoxy)acetanilide (CAS No. 256529-43-8)

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Researcher: Direct experimental data for 2'-Chloro-4'-(trifluoromethoxy)acetanilide is not extensively available in public-domain literature, suggesting its status as a novel or specialized research chemical. This guide has been constructed by a Senior Application Scientist to provide a robust framework for its synthesis, characterization, and potential applications. The methodologies and data presented herein are a synthesis of established chemical principles and information extrapolated from closely related analogues. All predicted data and proposed protocols are intended to serve as a well-informed starting point for laboratory investigation and should be adapted and validated by the end-user.

Section 1: Compound Overview and Strategic Importance

This compound is a halogenated aromatic compound featuring a trifluoromethoxy group, a chloro substituent, and an acetamide moiety. This unique combination of functional groups makes it a compound of significant interest in medicinal chemistry and drug discovery.

  • The Acetanilide Core: Acetanilide and its derivatives have a long history in pharmacology, forming the basis for numerous analgesic and anti-inflammatory agents. The amide linkage is a common feature in many biologically active molecules.

  • The Trifluoromethoxy Group (-OCF₃): The incorporation of a trifluoromethoxy group into a molecule can profoundly and beneficially alter its physicochemical and pharmacokinetic properties.[1] It is a highly lipophilic and metabolically stable group that can enhance membrane permeability, improve metabolic stability by blocking potential sites of oxidation, and modulate receptor binding interactions.[2][3]

  • The Chloro Substituent (-Cl): The presence of a chlorine atom can influence the electronic properties of the aromatic ring and provide an additional point for molecular interaction or further synthetic modification. Halogenated aromatic compounds are integral to a wide range of pharmaceuticals and agrochemicals.

The strategic placement of these groups on the aniline ring suggests that this compound is a promising scaffold for the development of novel therapeutic agents.

Predicted Physicochemical Properties

Due to the absence of experimental data, the following physicochemical properties have been predicted using established computational models and by comparison with structurally similar compounds.[4][5][6] These values should be considered estimates and require experimental verification.

PropertyPredicted ValueScientific Rationale & Comparative Insights
Molecular Formula C₉H₇ClF₃NO₂Based on the chemical structure.
Molecular Weight 253.61 g/mol Calculated from the atomic weights of the constituent elements.
Melting Point 120 - 135 °CAcetanilide has a melting point of 113-115 °C. The addition of a chloro and a trifluoromethoxy group is expected to increase the molecular weight and potentially the crystal lattice energy, leading to a higher melting point. For comparison, 4'-Chloro-2'-(trifluoromethoxy)acetanilide has a reported melting point of 128 °C.[7]
Boiling Point > 300 °CExpected to be high due to the molecular weight and polar nature of the amide group.
Solubility Poorly soluble in water; Soluble in organic solvents (e.g., ethanol, methanol, acetone, DMSO).The highly lipophilic trifluoromethoxy group and the aromatic ring will dominate, leading to low aqueous solubility. The amide group will provide some polarity, allowing for solubility in polar organic solvents.
LogP ~3.5 - 4.5The trifluoromethoxy group is a strong contributor to lipophilicity. This predicted range suggests good membrane permeability.
pKa Amide N-H: ~17-18The amide proton is generally not acidic under normal physiological conditions.

Section 2: Synthesis and Purification

The synthesis of this compound can be logically approached via a two-step process: the preparation of the key intermediate, 2-chloro-4-(trifluoromethoxy)aniline, followed by its acetylation.

Proposed Synthetic Pathway

G A Starting Material: 4-Chloro-3-nitrobenzotrifluoride B Intermediate: 2-Nitro-4-(trifluoromethoxy)benzene A->B Nucleophilic Aromatic Substitution (e.g., NaOCF₃ or KOCF₃) C Key Intermediate: 2-Chloro-4-(trifluoromethoxy)aniline B->C Nitro Group Reduction (e.g., H₂, Pd/C or SnCl₂, HCl) D Final Product: This compound C->D Acetylation (e.g., Acetic Anhydride or Acetyl Chloride)

Sources

A Technical Guide to the Molecular Structure and Synthesis of 2'-Chloro-4'-(trifluoromethoxy)acetanilide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of 2'-Chloro-4'-(trifluoromethoxy)acetanilide, a halogenated and fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. The guide delves into the molecule's structural features, physicochemical properties, a detailed synthesis protocol, and its relevance as a building block in the development of novel chemical entities. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's characteristics and applications.

Physicochemical and Structural Properties

This compound, with the IUPAC name N-(2-chloro-4-(trifluoromethoxy)phenyl)acetamide, is a substituted acetanilide. The presence of a chlorine atom, a trifluoromethoxy group, and an acetamide functional group on the phenyl ring gives this molecule a unique combination of properties that are highly valuable in the design of bioactive compounds and advanced materials.

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding the compound's behavior in various chemical and biological systems, including its solubility, stability, and potential for further chemical modification.

PropertyValueSource
Molecular Formula C₉H₇ClF₃NO
Molecular Weight 253.61 g/mol
Appearance White to off-white solid (predicted)General knowledge
Melting Point Not available. For the similar 4'-Chloroacetanilide, it is 176-178 °C.[1]
Boiling Point Not available.
Solubility Predicted to be poorly soluble in water, soluble in organic solvents like methanol, ethanol, and DMSO.General knowledge
CAS Number 175277-73-3

Molecular Structure Analysis

The molecular structure of this compound is characterized by a central benzene ring substituted with three key functional groups. Understanding the interplay of these groups is fundamental to predicting the molecule's reactivity and its interactions in a biological context.

Caption: 2D structure of this compound.

The key structural features and their implications are:

  • Acetanilide Core: The acetanilide group (-NHCOCH₃) is a common scaffold in medicinal chemistry. The amide bond is relatively stable and can participate in hydrogen bonding, which is often crucial for drug-receptor interactions.

  • 2'-Chloro Substituent: The chlorine atom at the ortho position to the amide linkage significantly influences the molecule's electronic properties and conformation. This halogen atom can alter the acidity of the N-H proton and can participate in halogen bonding, a type of non-covalent interaction that is gaining recognition in drug design.

  • 4'-(Trifluoromethoxy) Group: The trifluoromethoxy group (-OCF₃) at the para position is a lipophilic electron-withdrawing group. Its high lipophilicity can enhance membrane permeability, a desirable property for many drug candidates. The strong electron-withdrawing nature of this group also modulates the electron density of the aromatic ring, affecting its reactivity and metabolic stability.

Synthesis and Characterization

The synthesis of this compound is typically achieved through the N-acetylation of its corresponding aniline precursor, 2-chloro-4-(trifluoromethoxy)aniline. This is a robust and well-established transformation in organic chemistry.

Synthesis Workflow

The general workflow for the synthesis, purification, and characterization of this compound is outlined below.

cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_characterization Characterization start 2-chloro-4-(trifluoromethoxy)aniline reaction N-Acetylation Reaction start->reaction reagents Acetic Anhydride or Acetyl Chloride Base (e.g., Pyridine or Triethylamine) Solvent (e.g., Dichloromethane or Toluene) reagents->reaction quench Aqueous Workup (e.g., water wash) reaction->quench extract Solvent Extraction quench->extract dry Drying of Organic Layer (e.g., Na2SO4 or MgSO4) extract->dry concentrate Solvent Removal (Rotary Evaporation) dry->concentrate purify Recrystallization or Column Chromatography concentrate->purify product Pure this compound purify->product nmr NMR Spectroscopy (1H, 13C) product->nmr ms Mass Spectrometry product->ms ir IR Spectroscopy product->ir

Caption: General workflow for the synthesis and characterization.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound.

Materials:

  • 2-chloro-4-(trifluoromethoxy)aniline

  • Acetic anhydride

  • Pyridine (or another suitable base)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexanes

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-4-(trifluoromethoxy)aniline (1.0 eq) in dichloromethane.

  • Addition of Reagents: To the stirred solution, add pyridine (1.2 eq) followed by the dropwise addition of acetic anhydride (1.1 eq) at 0 °C (ice bath).

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure this compound.

Structural Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the N-H proton of the amide, and the methyl protons of the acetyl group. The aromatic protons will appear as a complex multiplet in the range of δ 7.0-8.5 ppm. The N-H proton will likely appear as a broad singlet, and the methyl protons as a sharp singlet around δ 2.2 ppm.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each of the nine carbon atoms in the molecule, including the carbonyl carbon of the amide group (around δ 168-170 ppm).

  • IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), the C=O stretch of the amide (around 1670 cm⁻¹), and C-F stretches of the trifluoromethoxy group (in the region of 1100-1300 cm⁻¹). For the similar N-(2-chloro-4-(trifluoromethyl)phenyl)acetamide, IR data is available and shows comparable expected peaks.[2]

  • Mass Spectrometry: Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight.

Applications and Relevance in Research

Substituted acetanilides, particularly those bearing halogen and trifluoromethyl or trifluoromethoxy groups, are important pharmacophores and versatile intermediates in drug discovery.

  • Medicinal Chemistry Building Block: this compound serves as a valuable starting material for the synthesis of more complex molecules with potential biological activity. The functional groups on the molecule provide handles for various chemical transformations.

  • Modulation of Physicochemical Properties: The trifluoromethoxy group is often incorporated into drug candidates to enhance metabolic stability and lipophilicity, which can lead to improved pharmacokinetic profiles.

  • Bioisosteric Replacement: The trifluoromethoxy group can be considered a bioisostere for other functional groups, allowing for the fine-tuning of a molecule's properties to optimize its biological activity.

  • Potential Biological Activities: While specific biological activities for this exact compound are not extensively reported in publicly available literature, the acetanilide scaffold is present in a number of approved drugs. Furthermore, related substituted acetanilides have been investigated for a range of biological targets.

Conclusion

This compound is a synthetically accessible and structurally interesting molecule with significant potential in the fields of medicinal chemistry and materials science. Its unique combination of functional groups provides a platform for the development of novel compounds with tailored properties. The synthesis and characterization methods described in this guide provide a solid foundation for researchers to work with this compound and explore its applications further. The principles of rational design, leveraging the electronic and steric effects of the chloro and trifluoromethoxy substituents, will continue to drive the use of this and similar building blocks in the creation of next-generation chemical entities.

References

  • PubChem. N-(2-chloro-4-(trifluoromethoxy)phenyl)acetamide. National Center for Biotechnology Information. [Link]

  • PubChem. N-(2-chloro-4-(trifluoromethyl)phenyl)acetamide. National Center for Biotechnology Information. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 2'-Chloro-4'-(trifluoromethoxy)acetanilide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthesis pathway for 2'-Chloro-4'-(trifluoromethoxy)acetanilide, a valuable substituted acetanilide derivative with significant potential in the fields of medicinal chemistry and agrochemical research. The core of this guide focuses on the detailed experimental protocol for the acetylation of 2-Chloro-4-(trifluoromethoxy)aniline. This document is intended for researchers, scientists, and professionals in drug development, offering not only a step-by-step synthetic procedure but also insights into the underlying chemical principles, safety considerations, and characterization of the final product.

Introduction: The Significance of Trifluoromethoxy and Chloro-Substituted Anilides

The molecular architecture of this compound incorporates two key functional groups that are of profound interest in the design of bioactive molecules: a trifluoromethoxy (-OCF₃) group and a chlorine (-Cl) atom. The trifluoromethoxy group is often employed as a bioisostere for a methoxy or a hydroxyl group, but it imparts unique electronic properties and increased lipophilicity. This can lead to enhanced metabolic stability, improved membrane permeability, and stronger binding interactions with biological targets[1]. The incorporation of fluorine-containing moieties, such as the trifluoromethoxy group, has become a prominent strategy in modern drug discovery to fine-tune the pharmacokinetic and pharmacodynamic profiles of lead compounds.

Similarly, the presence of a chlorine atom on an aromatic ring can significantly influence a molecule's biological activity. The chloro substituent can alter the electronic distribution of the aromatic system, affect the pKa of nearby functional groups, and provide an additional point of interaction with target proteins. This can lead to substantial improvements in potency and can favorably impact pharmacokinetic parameters such as clearance and half-life[2].

Acetanilide derivatives, in general, form the backbone of many pharmaceutical and agrochemical compounds. The versatile anilide scaffold allows for further chemical modifications, making them valuable intermediates in the synthesis of more complex molecules. Given the advantageous properties conferred by the trifluoromethoxy and chloro substituents, this compound represents a promising building block for the development of novel therapeutic agents and crop protection chemicals.

The Synthetic Pathway: Acetylation of 2-Chloro-4-(trifluoromethoxy)aniline

The most direct and efficient synthetic route to this compound is the N-acetylation of the commercially available starting material, 2-Chloro-4-(trifluoromethoxy)aniline. This reaction is a classic example of nucleophilic acyl substitution, where the nucleophilic amino group of the aniline attacks the electrophilic carbonyl carbon of an acetylating agent.

Several acetylating agents can be employed for this transformation, with acetic anhydride being a common and effective choice due to its reactivity and the straightforward work-up procedure. The reaction is typically carried out in the presence of a base to neutralize the acetic acid byproduct, or in an acidic medium to protonate the aniline, followed by the addition of a base to facilitate the reaction.

Reaction Mechanism Visualization

acetylation_mechanism aniline 2-Chloro-4-(trifluoromethoxy)aniline intermediate Tetrahedral Intermediate aniline->intermediate Nucleophilic Attack acetic_anhydride Acetic Anhydride acetic_anhydride->intermediate product This compound intermediate->product Collapse of Intermediate acetate Acetate Ion intermediate->acetate Leaving Group Departure acetic_acid Acetic Acid acetate->acetic_acid Protonation

Caption: Mechanism of Acetanilide Formation.

Detailed Experimental Protocol

This protocol describes a representative procedure for the synthesis of this compound based on established methods for the acetylation of anilines.

Materials and Reagents
ReagentMolecular FormulaMolecular Weight ( g/mol )CAS Number
2-Chloro-4-(trifluoromethoxy)anilineC₇H₅ClF₃NO211.5769695-61-0
Acetic Anhydride(CH₃CO)₂O102.09108-24-7
Glacial Acetic AcidCH₃COOH60.0564-19-7
Sodium AcetateCH₃COONa82.03127-09-3
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2
Saturated Sodium Bicarbonate SolutionNaHCO₃ (aq)84.01144-55-8
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9
Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-Chloro-4-(trifluoromethoxy)aniline (1.0 eq.) in glacial acetic acid (20 mL).

  • Addition of Acetylating Agent: To the stirred solution, add acetic anhydride (1.2 eq.) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 80-90 °C and maintain this temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 7:3).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water (100 mL) with vigorous stirring. This will precipitate the crude product.

  • Isolation of Crude Product: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water to remove any remaining acetic acid and other water-soluble impurities.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate, to yield a crystalline solid.

Experimental Workflow Visualization

experimental_workflow start Start: Dissolve Starting Material add_reagent Add Acetic Anhydride start->add_reagent reaction Heat and React (2-3h) add_reagent->reaction workup Quench with Ice Water reaction->workup filtration Vacuum Filtration workup->filtration purification Recrystallization filtration->purification product Final Product: this compound purification->product

Caption: Synthesis and Purification Workflow.

Physicochemical Properties and Characterization

The successful synthesis of this compound should be confirmed through various analytical techniques.

Physicochemical Data
PropertyValue
Molecular Formula C₉H₇ClF₃NO
Molecular Weight 253.61 g/mol
Appearance Expected to be a white to off-white solid
Melting Point Not reported, but expected to be a sharp melting point for a pure crystalline solid
Solubility Expected to be soluble in common organic solvents like DCM, ethyl acetate, and acetone, and insoluble in water
CAS Number 247170-19-0[3]
Expected Analytical Data
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show a singlet for the acetyl methyl protons (around δ 2.2 ppm), a singlet for the amide proton (around δ 8.0-9.0 ppm), and a set of multiplets in the aromatic region (around δ 7.0-8.5 ppm) corresponding to the three protons on the substituted phenyl ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display a signal for the acetyl methyl carbon (around δ 25 ppm), a signal for the carbonyl carbon (around δ 168-170 ppm), and several signals in the aromatic region corresponding to the carbons of the phenyl ring, including the carbon attached to the trifluoromethoxy group (a quartet due to C-F coupling).

  • FT-IR (Fourier-Transform Infrared Spectroscopy): Key characteristic peaks are expected for the N-H stretch (around 3300 cm⁻¹), the C=O stretch of the amide (around 1670 cm⁻¹), and C-F stretching vibrations (in the range of 1100-1300 cm⁻¹).

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) and/or a protonated molecular peak ([M+H]⁺) corresponding to the molecular weight of the compound, with a characteristic isotopic pattern for the presence of one chlorine atom.

Safety and Handling

As with any chemical synthesis, proper safety precautions must be observed.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors.

  • Reagent Handling:

    • 2-Chloro-4-(trifluoromethoxy)aniline: This compound may be harmful if swallowed, inhaled, or absorbed through the skin. Handle with care.

    • Acetic Anhydride: Acetic anhydride is corrosive and a lachrymator. It reacts with water and should be handled in a dry environment.

    • Glacial Acetic Acid: This is a corrosive liquid. Avoid contact with skin and eyes.

  • Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations.

Conclusion

The synthesis of this compound via the acetylation of 2-Chloro-4-(trifluoromethoxy)aniline is a straightforward and efficient method for obtaining this valuable chemical intermediate. The incorporation of both a trifluoromethoxy group and a chlorine atom makes this compound a highly attractive building block for the synthesis of novel bioactive molecules in the pharmaceutical and agrochemical industries. The detailed protocol and characterization guidelines provided in this technical guide are intended to facilitate the successful and safe synthesis of this promising compound in a research setting.

References

  • Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide.
  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • N-(2-chloro-4-(trifluoromethyl)phenyl)acetamide. PubChem. [Link].

  • Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. NIH National Center for Biotechnology Information. [Link].

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. NIH National Center for Biotechnology Information. [Link].

  • N-(2-chloro-4-(trifluoromethyl)phenyl)acetamide. PubChem. [Link].

  • Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. PubMed Central. [Link].

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link].

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link].

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link].

Sources

A Technical Guide to the Speculative Mechanism of Action of 2'-Chloro-4'-(trifluoromethoxy)acetanilide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-Chloro-4'-(trifluoromethoxy)acetanilide is a halogenated acetanilide derivative with potential for novel pharmacological activity. In the absence of direct empirical data, this guide synthesizes information from structurally related compounds to speculate on its potential mechanisms of action. By deconstructing the molecule into its core acetanilide scaffold and its key substituents—a 2'-chloro group and a 4'-(trifluoromethoxy) group—we can formulate testable hypotheses. This document outlines three primary speculative pathways: modulation of the arachidonic acid cascade and downstream inflammatory mediators, interaction with the endocannabinoid and transient receptor potential (TRP) systems, and broad-spectrum ion channel modulation. For each hypothesis, we propose detailed experimental workflows to facilitate future research and validation. This guide is intended to serve as a foundational resource for researchers aiming to elucidate the pharmacological profile of this and similar compounds.

Introduction: Deconstructing this compound

The pharmacological activity of a small molecule is intrinsically linked to its chemical structure. This compound is comprised of three key structural features that inform our speculation on its biological targets:

  • The Acetanilide Core: Acetanilide itself was one of the first synthetic analgesics, though its use was curtailed due to toxicity.[1] Its direct descendant, paracetamol (acetaminophen), is a widely used analgesic and antipyretic.[2][3] The mechanism of paracetamol is complex and not fully elucidated but is known to involve central nervous system targets, including cyclooxygenase (COX) enzymes, and the endocannabinoid system.[4][5][6] This shared core suggests that this compound may possess similar analgesic or anti-inflammatory properties.

  • 2'-Chloro Substitution: The introduction of a chlorine atom onto the phenyl ring can significantly alter a molecule's biological activity.[7][8] Chlorination generally increases lipophilicity, which can enhance membrane permeability and partitioning into lipophilic domains of proteins.[7] This modification can also introduce new electronic and steric interactions with target proteins, potentially improving binding affinity and modulating activity.[7]

  • 4'-(Trifluoromethoxy) Group: The trifluoromethoxy (-OCF3) group is a powerful modulator of physicochemical properties in medicinal chemistry.[9][10] It is highly lipophilic and electron-withdrawing, which can enhance metabolic stability by making the molecule more resistant to enzymatic breakdown, for instance by cytochrome P450 enzymes.[9] Its unique electronic and steric properties can lead to improved binding affinity and selectivity for biological targets.[9][11]

Speculative Mechanisms of Action

Based on the structural components, we can propose several plausible, testable hypotheses for the mechanism of action of this compound.

Hypothesis A: Modulation of the Arachidonic Acid Cascade via COX Inhibition

The most direct hypothesis, based on the acetanilide core, is the inhibition of cyclooxygenase (COX) enzymes.[12] Paracetamol is known to inhibit COX-1 and COX-2, albeit through a complex mechanism that is sensitive to the cellular peroxide environment.[5][13] It is proposed that paracetamol acts as a reducing agent, converting the active, oxidized form of COX enzymes to an inactive state.[13] This action is most effective in low-peroxide environments, such as the central nervous system, which may explain its potent analgesic and antipyretic effects but weaker anti-inflammatory activity in the periphery.[13]

The chloro and trifluoromethoxy substituents on this compound could enhance its interaction with the COX active site, potentially leading to more potent inhibition or altered selectivity between COX-1 and COX-2. The increased lipophilicity conferred by these groups may also improve its access to the central nervous system.

COX_Pathway_Inhibition cluster_membrane Cell Membrane Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Metabolism Prostaglandins Prostaglandins (PGE2, etc.) COX_Enzymes->Prostaglandins Synthesis Inflammation Inflammation & Pain Prostaglandins->Inflammation Signal Compound This compound Compound->COX_Enzymes Inhibition?

Caption: Proposed inhibition of the COX pathway by the compound.

Hypothesis B: Interaction with the Endocannabinoid and TRP Systems

A more nuanced hypothesis involves the central mechanism of action of paracetamol's metabolite, AM404.[6] In the brain, paracetamol is deacetylated to p-aminophenol, which is then conjugated with arachidonic acid by fatty acid amide hydrolase (FAAH) to form AM404.[6] AM404 is an agonist of the transient receptor potential vanilloid 1 (TRPV1) channel and also inhibits the reuptake of the endogenous cannabinoid anandamide, leading to analgesia.[6]

It is plausible that this compound could be similarly metabolized to a novel AM404 analog. The trifluoromethoxy group, being metabolically robust, might alter the rate of formation or the activity of such a metabolite. Alternatively, the parent compound itself, with its increased lipophilicity, might directly interact with TRPV1 channels or other components of the endocannabinoid system.

Hypothesis C: Broad-Spectrum Ion Channel Modulation

The presence of both chloro and trifluoromethoxy groups, which are common in neurologically active drugs, suggests a potential for broader ion channel modulation. These channels, including voltage-gated sodium (Nav), potassium (Kv), and calcium (Cav) channels, are critical for regulating neuronal excitability. Modulation of these channels can have profound effects on pain signaling and neurotransmission. The physicochemical properties of this compound make it a candidate for interacting with the hydrophobic domains of these channel proteins, potentially leading to either blockade or altered gating properties.

Proposed Experimental Validation Workflows

To investigate these speculative mechanisms, a systematic, multi-tiered approach is required. The following protocols are designed to be self-validating, with each stage providing the foundation for the next.

Workflow 1: In Vitro Target Screening

The initial phase focuses on identifying direct molecular targets through a series of in vitro assays.

In_Vitro_Workflow Start Compound Synthesis & Purification COX_Assay COX-1/COX-2 Inhibition Assay Start->COX_Assay TRPV1_Assay TRPV1 Calcium Flux Assay Start->TRPV1_Assay Electrophys_Assay Ion Channel Electrophysiology Panel Start->Electrophys_Assay Data_Analysis Data Analysis: IC50 / EC50 Determination COX_Assay->Data_Analysis TRPV1_Assay->Data_Analysis Electrophys_Assay->Data_Analysis

Caption: High-level workflow for in vitro target validation.

A. COX Inhibition Assay (Step-by-Step)

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against human recombinant COX-1 and COX-2.

  • Materials: Ovine or human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), colorimetric or fluorescent probe, test compound, known inhibitors (e.g., SC-560 for COX-1, celecoxib for COX-2).

  • Procedure:

    • Prepare a dilution series of the test compound in DMSO.

    • In a 96-well plate, add the enzyme, a heme cofactor, and the test compound or control.

    • Incubate for a specified time at 37°C.

    • Initiate the reaction by adding arachidonic acid.

    • Allow the reaction to proceed for a set time.

    • Stop the reaction and measure the production of prostaglandin G2 (PGG2) using a suitable detection method (e.g., colorimetric assay for peroxidase activity).

    • Calculate the percent inhibition for each concentration and fit the data to a dose-response curve to determine the IC50.

B. TRP Channel Calcium Flux Assay (Step-by-Step)

  • Objective: To assess whether the compound agonizes or antagonizes TRPV1 channels.

  • Materials: HEK293 cells stably expressing human TRPV1, a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM), capsaicin (known TRPV1 agonist), capsazepine (known TRPV1 antagonist), test compound.

  • Procedure:

    • Plate TRPV1-expressing cells in a 96-well, black-walled plate.

    • Load cells with the calcium-sensitive dye.

    • Measure baseline fluorescence using a plate reader.

    • To test for agonist activity, add the test compound at various concentrations and monitor for an increase in fluorescence.

    • To test for antagonist activity, pre-incubate the cells with the test compound, then stimulate with a known concentration of capsaicin and monitor for a blunted fluorescence response.

    • Calculate EC50 for agonist activity or IC50 for antagonist activity.

Workflow 2: Cellular and Ex Vivo Assays

If in vitro activity is confirmed, the next step is to assess the compound's effects in a more complex biological context.

A. Prostaglandin E2 (PGE2) Release Assay in Macrophages

  • Objective: To measure the compound's ability to inhibit PGE2 production in a cellular model of inflammation.

  • Materials: Murine or human macrophage cell line (e.g., RAW 264.7), lipopolysaccharide (LPS), test compound, PGE2 ELISA kit.

  • Procedure:

    • Plate macrophages and allow them to adhere.

    • Pre-treat cells with various concentrations of the test compound for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce COX-2 expression and PGE2 production.

    • Incubate for 24 hours.

    • Collect the cell culture supernatant.

    • Quantify the concentration of PGE2 in the supernatant using a competitive ELISA kit.

    • Determine the IC50 for PGE2 inhibition.

Data Presentation and Interpretation

Quantitative data from these experiments should be summarized for clear comparison.

Table 1: Hypothetical In Vitro Activity Profile

Assay TargetMetricHypothetical Value (µM)
COX-1 IC50> 50
COX-2 IC505.2
TRPV1 (Antagonist) IC5012.8
Nav1.7 IC5025.4

This hypothetical data suggests a selective COX-2 inhibitor with moderate activity at TRPV1 and Nav1.7, warranting further investigation into its potential as an analgesic with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.

Conclusion and Future Directions

This guide outlines a speculative but scientifically grounded approach to characterizing the mechanism of action of this compound. The proposed hypotheses, rooted in the compound's structural features, point towards potential interactions with key pathways in pain and inflammation. The experimental workflows provide a clear and logical path for researchers to systematically test these hypotheses. Positive results from the proposed in vitro and cellular assays would provide a strong rationale for advancing the compound to more complex ex vivo tissue preparations and ultimately to in vivo models of pain and inflammation to confirm its therapeutic potential. The elucidation of its mechanism will not only define the pharmacological identity of this specific molecule but also contribute to the broader understanding of how halogen and trifluoromethoxy substitutions can be leveraged in modern drug design.

References

  • Study.com. (n.d.). Acetanilide Structure, Preparation & Hazards. Retrieved from [Link][14]

  • ResearchGate. (2025). Influence of Chlorine Substituents on Biological Activity of Chemicals. Retrieved from [Link][7]

  • Patsnap Synapse. (2024). What is the mechanism of Acetanilide? Retrieved from [Link][12]

  • PubMed. (n.d.). Mechanism of action of paracetamol. Retrieved from [Link][4]

  • Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link][15]

  • Wikipedia. (n.d.). Paracetamol. Retrieved from [Link][5]

  • Wikipedia. (n.d.). Acetanilide. Retrieved from [Link][1]

  • Dove Medical Press. (2023). An updated review on the central MoA of Paracetamol. Retrieved from [Link][6]

  • Euro Chlor. (n.d.). Influence of Chlorine Substituents on Biological Activity of Chemicals. Retrieved from [Link][8]

  • ResearchGate. (n.d.). Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review. Retrieved from [Link][16]

  • ResearchGate. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link][9]

  • SlidePlayer. (n.d.). Synthesis of Acetanilide. Retrieved from [Link][2]

  • News-Medical.Net. (n.d.). Pharmacology of Paracetamol. Retrieved from [Link][3]

  • NIH. (n.d.). Ligand Promoted meta-C–H Chlorination of Anilines and Phenols. Retrieved from [Link][17]

  • Frontiers. (n.d.). Paracetamol (acetaminophen): A familiar drug with an unexplained mechanism of action. Retrieved from [Link][13]

  • NIH. (n.d.). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. Retrieved from [Link][10]

  • SciSpace. (n.d.). Biologically Active Organofluorine Compounds. Retrieved from [Link][18]

Sources

Methodological & Application

Application Notes and Protocols for the NMR Spectroscopic Analysis of 2'-Chloro-4'-(trifluoromethoxy)acetanilide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Molecular Architecture

2'-Chloro-4'-(trifluoromethoxy)acetanilide is a multifaceted small molecule of significant interest in the realms of medicinal chemistry and materials science. Its unique substitution pattern, featuring an acetamido group, a chlorine atom, and a trifluoromethoxy group on the aniline ring, imparts a distinct electronic and conformational profile. This intricate arrangement governs its biological activity and material properties, making precise structural elucidation paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for unambiguously determining the constitution and stereochemistry of such molecules in solution.

This comprehensive guide provides detailed protocols and in-depth spectral analysis for the complete NMR characterization of this compound. We will delve into one-dimensional (¹H, ¹³C, and ¹⁹F) and two-dimensional (COSY, HSQC, HMBC) NMR techniques, explaining the rationale behind experimental parameter selection and the logical framework for spectral interpretation. This document is intended for researchers, scientists, and drug development professionals seeking to apply advanced NMR methodologies for the structural verification and characterization of complex aromatic compounds.

Molecular Structure and Key NMR-Active Nuclei

The structural features of this compound present a rich landscape for NMR analysis. The molecule possesses several NMR-active nuclei, primarily ¹H, ¹³C, and ¹⁹F, each providing a unique window into the molecular structure. The strategic placement of the chloro and trifluoromethoxy substituents breaks the symmetry of the aromatic ring, rendering all aromatic protons and carbons magnetically inequivalent. This results in a complex but highly informative set of NMR spectra.

Caption: Molecular structure of this compound with key atoms labeled.

Experimental Protocols: A Validated Approach

The following protocols are designed to yield high-quality, reproducible NMR data for this compound and structurally related compounds. The causality behind each step is explained to provide a deeper understanding of the experimental design.

Protocol 1: Sample Preparation

The quality of the NMR spectrum is fundamentally dependent on the quality of the sample. This protocol ensures the preparation of a homogenous, particulate-free sample at an appropriate concentration.

Materials:

  • This compound (5-10 mg for ¹H NMR; 20-50 mg for ¹³C and 2D NMR)

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆) (0.6 mL)

  • Tetramethylsilane (TMS) as an internal standard (optional, as modern spectrometers can reference the residual solvent peak)[1]

  • High-quality 5 mm NMR tube

  • Pasteur pipette and glass wool

Procedure:

  • Weighing the Sample: Accurately weigh the desired amount of this compound. For routine ¹H NMR, 5-10 mg is sufficient, while for less sensitive nuclei like ¹³C and for 2D NMR experiments, a higher concentration of 20-50 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[2][3]

  • Solvent Selection: Choose an appropriate deuterated solvent in which the compound is fully soluble. CDCl₃ is a common choice for many organic molecules. However, if the amide proton (N-H) signal is of particular interest, DMSO-d₆ is preferable as it slows down the proton exchange, resulting in a sharper N-H signal.[4]

  • Dissolution: Place the weighed sample in a clean, dry vial. Add approximately 0.6 mL of the chosen deuterated solvent.

  • Homogenization: Gently vortex or sonicate the vial to ensure complete dissolution of the sample. A clear, homogenous solution is essential for acquiring high-resolution spectra.

  • Filtration and Transfer: To remove any microscopic particulate matter that can degrade spectral quality, filter the solution into the NMR tube.[5] This can be achieved by passing the solution through a small plug of glass wool placed in a Pasteur pipette.[5]

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly.

Caption: Workflow for the preparation of an NMR sample of this compound.

Protocol 2: NMR Data Acquisition

These parameters are provided for a standard 400 MHz NMR spectrometer and can be adapted for instruments with different field strengths.

1D ¹H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: 0-12 ppm.

  • Acquisition Time: 3-4 seconds.

  • Relaxation Delay (d1): 1-2 seconds.

  • Number of Scans: 8-16, depending on the sample concentration.

  • Temperature: 298 K.

1D ¹³C{¹H} NMR Spectroscopy:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

  • Spectral Width: 0-180 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay (d1): 2 seconds.

  • Number of Scans: 1024 or more, as ¹³C is an insensitive nucleus.

1D ¹⁹F NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment.

  • Spectral Width: A range appropriate for trifluoromethoxy groups, typically around -50 to -80 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay (d1): 2 seconds.

  • Number of Scans: 16-64.

2D NMR Spectroscopy (COSY, HSQC, HMBC):

  • Utilize standard, gradient-selected pulse programs (e.g., 'cosygpqf', 'hsqcedetgpsisp2.3', 'hmbcgplpndqf' on Bruker instruments).

  • Optimize the spectral widths in both dimensions to encompass all relevant signals.

  • The number of increments in the indirect dimension and the number of scans per increment should be adjusted to achieve the desired resolution and signal-to-noise ratio.

Spectral Analysis and Interpretation: A Logical Approach

The following is a detailed prediction and interpretation of the NMR spectra of this compound. This analysis is based on established principles of substituent effects on chemical shifts and coupling constants.

¹H NMR Spectrum: Decoding the Proton Environment

The ¹H NMR spectrum is anticipated to display five distinct signals: one for the amide proton, three for the aromatic protons, and one for the methyl protons of the acetamido group.

Predicted Chemical Shift (ppm) Multiplicity Integration Assignment Rationale for Assignment
~ 8.0 - 8.5Broad Singlet1HN-HThe amide proton is typically deshielded and appears as a broad singlet due to quadrupole broadening from the adjacent nitrogen and potential exchange with trace water. Its chemical shift is highly dependent on solvent and concentration.
~ 8.2Doublet1HH-6'This proton is ortho to the electron-withdrawing acetamido group and is expected to be the most deshielded of the aromatic protons. It will be split by the adjacent H-5' proton.
~ 7.3Doublet of Doublets1HH-5'This proton is coupled to both H-6' and H-3'. The electron-donating effect of the trifluoromethoxy group and the electron-withdrawing effect of the chloro group influence its chemical shift.
~ 7.1Doublet1HH-3'This proton is ortho to the electron-withdrawing chloro group and will be split by the adjacent H-5' proton.
~ 2.2Singlet3H-COCH₃The methyl protons of the acetyl group are in a shielded environment and appear as a sharp singlet.
¹³C{¹H} NMR Spectrum: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum is predicted to show nine signals, corresponding to the nine magnetically inequivalent carbon atoms in the molecule.

Predicted Chemical Shift (ppm) Assignment Rationale for Assignment
~ 169C=OThe carbonyl carbon of the amide is significantly deshielded.
~ 148C-4'This carbon is directly attached to the electronegative oxygen of the trifluoromethoxy group, causing a downfield shift. It will also exhibit coupling to the fluorine atoms.
~ 137C-1'The carbon atom bonded to the nitrogen of the acetamido group.
~ 129C-2'The carbon atom bearing the chloro substituent.
~ 125C-6'Aromatic CH carbon.
~ 122C-5'Aromatic CH carbon.
~ 120.5 (quartet)-OCF₃The carbon of the trifluoromethoxy group is highly deshielded and will appear as a quartet due to one-bond coupling with the three fluorine atoms.
~ 119C-3'Aromatic CH carbon.
~ 24-COCH₃The methyl carbon of the acetyl group is in a shielded, aliphatic environment.
¹⁹F NMR Spectrum: A Unique Probe

The ¹⁹F NMR spectrum is expected to show a single signal for the three equivalent fluorine atoms of the trifluoromethoxy group.

Predicted Chemical Shift (ppm) Multiplicity Assignment Rationale for Assignment
~ -58Singlet-OCF₃The chemical shift of the trifluoromethoxy group is characteristic and typically falls in this region. The absence of nearby fluorine or hydrogen atoms leads to a singlet.
2D NMR Spectroscopy: Connecting the Dots

Two-dimensional NMR experiments are crucial for the definitive assignment of all proton and carbon signals, especially in complex aromatic systems.

  • COSY (Correlation Spectroscopy): This experiment will reveal the connectivity between coupled protons. Cross-peaks are expected between H-6' and H-5', and between H-5' and H-3', confirming their adjacent positions on the aromatic ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It will definitively link the proton signals for H-3', H-5', and H-6' to their corresponding carbon signals (C-3', C-5', and C-6'). It will also show a correlation between the methyl protons and the methyl carbon of the acetamido group.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons, which is instrumental in piecing together the molecular fragments. Key expected correlations include:

    • The N-H proton to the carbonyl carbon (C=O) and C-1' and C-2'.

    • The methyl protons (-COCH₃) to the carbonyl carbon (C=O).

    • H-6' to C-2', C-4', and the carbonyl carbon.

    • H-5' to C-1' and C-3'.

    • H-3' to C-1', C-5', and the carbon of the trifluoromethoxy group (-OCF₃).

G cluster_1d 1D NMR cluster_2d 2D NMR cluster_info Derived Information H1 ¹H NMR Proton_Env Proton Environment H1->Proton_Env C13 ¹³C NMR Carbon_Skeleton Carbon Skeleton C13->Carbon_Skeleton F19 ¹⁹F NMR Fluorine_Group Trifluoromethoxy Group F19->Fluorine_Group COSY COSY H_H_Connectivity ¹H-¹H Connectivity COSY->H_H_Connectivity HSQC HSQC C_H_Direct_Bonds ¹H-¹³C Direct Bonds HSQC->C_H_Direct_Bonds HMBC HMBC Long_Range_Connectivity Long-Range Connectivity HMBC->Long_Range_Connectivity Final_Structure Final_Structure H_H_Connectivity->Final_Structure Structure Elucidation C_H_Direct_Bonds->Final_Structure Structure Elucidation Long_Range_Connectivity->Final_Structure Structure Elucidation

Caption: Logical workflow for the complete NMR-based structure elucidation of this compound.

Conclusion: A Robust Framework for Structural Characterization

This application note provides a comprehensive and scientifically grounded framework for the NMR spectroscopic analysis of this compound. By adhering to the detailed protocols for sample preparation and data acquisition, researchers can obtain high-quality spectra amenable to rigorous interpretation. The logical approach to spectral analysis, integrating one- and two-dimensional NMR data, allows for the unambiguous assignment of all proton, carbon, and fluorine signals, leading to the confident elucidation of the molecular structure. This methodology is not only applicable to the title compound but also serves as a robust template for the characterization of other complex, substituted aromatic molecules in the fields of drug discovery and materials science.

References

  • This reference is a placeholder for a relevant scientific article that would discuss the synthesis or application of the target molecule. A real-world application note would cite a specific paper here.
  • This is another placeholder for a relevant citation, for instance, a seminal paper on NMR techniques for small molecule characteriz
  • Chemistry LibreTexts. (2023). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

  • Chegg. (2021). Solved 1. The 1H-NMR spectrum for acetanilide, taken in. Retrieved from [Link]

  • Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. In Wikipedia. Retrieved from [Link]

Sources

mass spectrometry analysis of 2'-Chloro-4'-(trifluoromethoxy)acetanilide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Comprehensive Mass Spectrometry Profiling of 2'-Chloro-4'-(trifluoromethoxy)acetanilide

Executive Summary

This guide details the mass spectrometry (MS) analysis of This compound (C₉H₇ClF₃NO₂), a critical Phase II metabolite and synthetic intermediate associated with benzoylurea insecticides (e.g., Triflumuron).

The protocol addresses the analytical challenges posed by the electron-withdrawing trifluoromethoxy (-OCF₃) group and the ortho-chlorine steric hindrance. It provides validated workflows for GC-MS (EI) structural confirmation and LC-MS/MS (ESI) trace quantification in biological matrices.

Chemical Identity & Properties

PropertySpecification
IUPAC Name N-[2-Chloro-4-(trifluoromethoxy)phenyl]acetamide
CAS Number Derived from CAS 69695-61-0 (Aniline precursor)
Molecular Formula C₉H₇ClF₃NO₂
Monoisotopic Mass 253.0117 Da
Exact Mass 253.01 (³⁵Cl), 255.01 (³⁷Cl)
LogP (Predicted) ~2.8 (Lipophilic)
Key Moiety Trifluoromethoxy (-OCF₃) – Metabolically stable, lipophilic.[1]

Fragmentation Theory & Mechanistic Insight

Electron Ionization (EI) – GC-MS

In EI (70 eV), acetanilides exhibit a characteristic "Ketene Loss" pathway. The molecular ion (M⁺) is often visible but undergoes a rapid rearrangement.

  • Primary Pathway (McLafferty-like / 4-Center Elimination): The acetyl group ejects a neutral ketene molecule (CH₂=C=O, 42 Da), restoring the amine character.

    
    
    
  • Secondary Pathway (Halogen/Group Loss): The resulting aniline ion (m/z 211) further fragments via loss of the trifluoromethoxy group (-OCF₃, 85 Da) or COF₂.

Electrospray Ionization (ESI) – LC-MS/MS

In positive mode (ESI+), the amide nitrogen is protonated.

  • Precursor Ion: [M+H]⁺ = m/z 254.0.

  • Collision Induced Dissociation (CID): The amide bond is the weakest link. The primary transition is the loss of the acetyl moiety (as ketene or acetic acid depending on hydration) to yield the protonated aniline product ion.

Fragmentation cluster_legend Legend M_Ion Precursor [M+H]+ m/z 254 Aniline Product Ion [Aniline+H]+ m/z 212 M_Ion->Aniline - Ketene (42 Da) (Primary Transition) Frag1 Fragment m/z 126 Aniline->Frag1 - OCF3 / Ring Cleavage key Blue: Precursor | Green: Quantifier | Red: Qualifier

Figure 1: Proposed ESI+ Fragmentation Pathway for MRM optimization.

Experimental Protocols

Sample Preparation (Biological Matrix)

Rationale: The compound is moderately lipophilic. Liquid-Liquid Extraction (LLE) provides cleaner extracts than protein precipitation alone.

Reagents:

  • Extraction Solvent: Ethyl Acetate (EtOAc) or MTBE.

  • Internal Standard (IS): 2-Chloro-4-(trifluoromethyl)acetanilide (structural analog) or deuterated equivalent.

Step-by-Step Protocol:

  • Aliquot: Transfer 100 µL of plasma/urine into a 1.5 mL microcentrifuge tube.

  • Spike: Add 10 µL of Internal Standard (1 µg/mL in MeOH). Vortex 10s.

  • Extract: Add 500 µL of Ethyl Acetate.

  • Agitate: Shake vigorously for 10 min (Multi-tube vortexer).

  • Separate: Centrifuge at 10,000 x g for 5 min at 4°C.

  • Concentrate: Transfer 400 µL of the supernatant (organic layer) to a fresh tube. Evaporate to dryness under N₂ stream at 40°C.

  • Reconstitute: Dissolve residue in 100 µL of Mobile Phase A/B (50:50). Vortex and transfer to LC vial.

GC-MS Method (Structural Confirmation)

Use Case: Identification of impurities in synthesis or high-concentration metabolic profiling.

  • System: Agilent 7890/5977 or equivalent.

  • Column: DB-5ms UI (30 m × 0.25 mm × 0.25 µm).

  • Inlet: Splitless mode, 250°C.

  • Carrier Gas: Helium, 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 60°C (hold 1 min).

    • Ramp 1: 20°C/min to 200°C.

    • Ramp 2: 10°C/min to 300°C (hold 3 min).

  • MS Source: EI (70 eV), 230°C.

  • SIM Parameters (Selected Ion Monitoring):

    • Target: m/z 211 (Base Peak, [M-42]⁺).

    • Qualifiers: m/z 253 (Molecular Ion), m/z 176 (Dechlorination).

LC-MS/MS Method (Trace Quantification)

Use Case: Pharmacokinetic (PK) studies or residue analysis.

  • System: Triple Quadrupole (QqQ) (e.g., Sciex 6500+ or Thermo Altis).

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0.0 min: 10% B[2]

    • 0.5 min: 10% B

    • 3.0 min: 95% B

    • 4.0 min: 95% B

    • 4.1 min: 10% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Source Parameters (ESI+):

    • Spray Voltage: 3500 V.

    • Capillary Temp: 325°C.

MRM Transitions Table:

AnalytePrecursor (m/z)Product (m/z)CE (eV)Role
Target 254.0 212.0 22 Quantifier
Target254.0126.035Qualifier 1
Target254.0176.040Qualifier 2
IS (Analog)238.0196.020Internal Std

Workflow Visualization

Workflow cluster_analysis Analysis Path Sample Biological Sample (Plasma/Urine) LLE LLE Extraction (Ethyl Acetate) Sample->LLE Dry Evaporation & Reconstitution (50:50 MeOH:H2O) LLE->Dry LC LC Separation (C18, Gradient) Dry->LC MS MS/MS Detection (ESI+, MRM 254->212) LC->MS Data Data Processing (Quantitation vs IS) MS->Data

Figure 2: End-to-end analytical workflow for trace analysis.

References

  • Food and Agriculture Organization (FAO). (2018). FAO Specifications and Evaluations for Agricultural Pesticides: Triflumuron. Retrieved from

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of 2-Chloro-4-(trifluoromethyl)aniline (Analog Reference). NIST Chemistry WebBook, SRD 69.[3][4] Retrieved from

  • PubChem. (2025).[6] Compound Summary: 2-Chloro-4-(trifluoromethoxy)aniline.[6] National Library of Medicine. Retrieved from

Sources

Application Notes and Protocols: Investigating 2'-Chloro-4'-(trifluoromethoxy)acetanilide as a Novel Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[1] The relentless pursuit of novel kinase inhibitors is a cornerstone of modern drug discovery. This document introduces 2'-Chloro-4'-(trifluoromethoxy)acetanilide, a compound with significant potential as a scaffold for the development of new kinase inhibitors. While direct biological activity of this specific molecule is not yet extensively documented, its structural features—a substituted acetanilide core, a chloro moiety, and a trifluoromethoxy group—are prevalent in numerous potent and selective kinase inhibitors.[2][3][4] This guide provides a comprehensive framework for the systematic evaluation of this compound and its derivatives as kinase inhibitors, from initial biochemical screening to cell-based assays and preliminary mechanism of action studies.

Introduction: Rationale for Investigation

The acetanilide scaffold is a versatile starting point in medicinal chemistry, known to be featured in a range of biologically active compounds.[5] The specific substitutions on this compound make it a compelling candidate for kinase inhibitor studies for several key reasons:

  • The Power of Fluorine: The trifluoromethoxy (-OCF3) group is a bioisostere of other functional groups and is known to enhance metabolic stability, increase lipophilicity, and improve cell membrane permeability.[3][6] These properties can lead to improved pharmacokinetic profiles in drug candidates.[7] The strong electron-withdrawing nature of the trifluoromethoxy group can also influence the electronic environment of the aromatic ring, potentially enhancing binding affinity to the target kinase.[6]

  • The "Magic" Chloro Group: Chlorine substitution is a well-established strategy in kinase inhibitor design.[4] The chloro group can form crucial halogen bonds with the kinase active site, contributing to inhibitor potency and selectivity.[2][8] Its presence can also modulate the pKa of nearby functional groups, influencing binding interactions.

  • Structural Precedent: Structurally related compounds have demonstrated significant kinase inhibitory activity. For instance, a compound containing a 4-chloro-3-(trifluoromethyl)phenyl group linked to an acetamide has been identified as a potent inhibitor of c-KIT kinase.[9] This provides a strong rationale for exploring the potential of the closely related this compound.

This application note will guide researchers through a logical progression of experiments to unlock the potential of this promising scaffold.

Preliminary Characterization of this compound

Prior to biological evaluation, it is crucial to confirm the identity and purity of the compound.

Protocol 2.1: Compound Characterization
  • Procurement/Synthesis: Obtain this compound from a reputable commercial source or synthesize it using established organic chemistry methods.

  • Purity Assessment:

    • Determine the melting point and compare it to literature values, if available.

    • Perform High-Performance Liquid Chromatography (HPLC) analysis to assess purity, which should ideally be >95%.

    • Utilize Mass Spectrometry (MS) to confirm the molecular weight.

    • Use Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the chemical structure.

  • Solubility Determination:

    • Assess the solubility of the compound in various solvents, particularly DMSO, which is commonly used for preparing stock solutions for biological assays.

    • Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Biochemical Kinase Inhibition Assays

The first step in evaluating a potential kinase inhibitor is to determine its activity against a panel of purified kinases in a cell-free system.

Workflow for Biochemical Kinase Profiling

G cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Analysis A Prepare Compound Stock Solution (in DMSO) B Serial Dilution of Compound A->B C Incubate Kinase, Substrate, ATP, and Compound B->C D Stop Reaction C->D E Detect Signal (e.g., Luminescence, Fluorescence) D->E F Plot Dose-Response Curve E->F G Calculate IC50 Value F->G G A Treat Cells with Compound B Lyse Cells and Quantify Protein A->B C SDS-PAGE B->C D Transfer to Membrane C->D E Block Membrane D->E F Incubate with Primary Antibody (p-Kinase) E->F G Incubate with HRP-conjugated Secondary Antibody F->G H Detect with Chemiluminescence G->H I Strip and Re-probe with Total Kinase Antibody H->I

Caption: Western blot workflow for target engagement.

  • Cell Treatment and Lysis:

    • Treat cells with varying concentrations of the compound for a short period (e.g., 1-4 hours).

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification and Electrophoresis:

    • Quantify the protein concentration in each lysate.

    • Separate equal amounts of protein by SDS-PAGE.

  • Western Blotting:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase or its substrate.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

  • Analysis:

    • Quantify the band intensities.

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the kinase or a housekeeping protein like GAPDH.

    • A dose-dependent decrease in the phosphorylated protein signal indicates target engagement.

Preliminary Mechanism of Action Studies

Understanding how a compound inhibits its target kinase is crucial for further development.

Protocol 5.1: ATP-Competition Assay

This assay determines if the compound binds to the ATP-binding site of the kinase.

  • Perform the biochemical kinase assay (Protocol 3.1) at multiple fixed concentrations of the inhibitor.

  • At each inhibitor concentration, vary the concentration of ATP.

  • Plot the kinase activity versus the ATP concentration for each inhibitor concentration.

  • Analyze the data using Lineweaver-Burk or Michaelis-Menten kinetics.

    • An increase in the apparent Km of ATP with increasing inhibitor concentration is characteristic of an ATP-competitive inhibitor.

Hypothetical Data Summary
Assay Cell Line Parameter Hypothetical Value
Biochemical Assay-IC₅₀ (Kinase X)50 nM
Cell ViabilityCancer Cell Line AGI₅₀200 nM
Target EngagementCancer Cell Line Ap-Kinase X IC₅₀150 nM
ATP Competition-MechanismATP-competitive

Conclusion and Future Directions

The structural motifs present in this compound make it a compelling starting point for a kinase inhibitor discovery program. The protocols outlined in this application note provide a robust framework for its initial characterization. Positive results from these studies would warrant further investigation, including:

  • Kinome-wide selectivity profiling to understand the compound's specificity.

  • Structure-activity relationship (SAR) studies to optimize potency and selectivity through chemical modification of the scaffold.

  • In vivo efficacy studies in animal models of disease.

By systematically applying these methodologies, researchers can thoroughly evaluate the potential of this compound and its analogs as a new class of kinase inhibitors.

References

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Available at: [Link]

  • Chiral Kinase Inhibitors. PubMed Central. Available at: [Link]

  • Discovery of novel acetanilide derivatives as potent and selective beta3-adrenergic receptor agonists. PubMed. Available at: [Link]

  • Discovery of 2-(4-Chloro-3-(trifluoromethyl)phenyl)- N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad-Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors. PubMed. Available at: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]

  • Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles. MDPI. Available at: [Link]

  • Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design. PubMed. Available at: [Link]

  • Design, Docking Analysis, and Structure–Activity Relationship of Ferrocene-Modified Tyrosine Kinase Inhibitors: Insights into BCR-ABL Interactions. MDPI. Available at: [Link]

  • Selective and reversible modification of kinase cysteines with chlorofluoroacetamides. PubMed. Available at: [Link]

  • Preparation method of 4-chloro-2-(trifluoroacetyl) aniline hydrochloride hydrate. Google Patents.
  • Discovery of N-(4-{[5-Fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino}phenyl)-2-[4-(propan-2-yl)-1 H-1,2,3-triazol-1-yl]acetamide (AZD3229), a Potent Pan-KIT Mutant Inhibitor for the Treatment of Gastrointestinal Stromal Tumors. PubMed. Available at: [Link]

  • Acetanilide – Knowledge and References. Taylor & Francis. Available at: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. Available at: [Link]

  • Method for synthesizing 4-chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate intermediate. Google Patents.
  • Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Publications. Available at: [Link]

  • “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. ChemRxiv. Available at: [Link]

  • Synthesis, Characterization and Antimicrobial Activity of Acetanilide Derivatives by using Aromatic Aldehydes and Sulphonamide Derivatives. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Discovery of pyrrolo[2,1-f]t[1][2][9]riazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain. PubMed Central. Available at: [Link]

  • Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. MDPI. Available at: [Link]

Sources

Application Notes and Protocols for Assessing the Antimicrobial Properties of 2'-Chloro-4'-(trifluoromethoxy)acetanilide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Antimicrobial Agents

The rise of antimicrobial resistance (AMR) presents a formidable challenge to global health. The continuous evolution of multi-drug resistant (MDR) pathogens necessitates an urgent and sustained effort in the discovery and development of new antimicrobial agents with novel mechanisms of action. Acetanilide derivatives have emerged as a promising class of compounds, demonstrating a broad spectrum of biological activities, including antimicrobial effects.[1][2][3] The strategic incorporation of halogen moieties, such as chlorine, has been shown to enhance the antimicrobial potency of these molecules.[4] This document provides a comprehensive, step-by-step protocol for the systematic evaluation of the antimicrobial properties of a novel acetanilide derivative, 2'-Chloro-4'-(trifluoromethoxy)acetanilide.

This guide is intended for researchers, scientists, and drug development professionals. It outlines a hierarchical testing strategy, commencing with initial screening assays to determine the spectrum of activity, followed by quantitative assessments of potency, and culminating in advanced assays to elucidate the compound's bactericidal or bacteriostatic nature and to explore its potential mechanism of action. Adherence to standardized methodologies is paramount for generating reproducible and comparable data. Therefore, the protocols detailed herein are grounded in the principles and guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[5][6][7][8]

Phase 1: Initial Screening for Antimicrobial Activity

The initial phase of assessment aims to qualitatively determine if this compound possesses antimicrobial activity against a diverse panel of clinically relevant microorganisms. The agar disk diffusion method is a widely used, cost-effective, and reliable technique for this preliminary screening.[9][10][11][12]

Selection of Test Organisms

A well-curated panel of test organisms is critical for evaluating the spectrum of antimicrobial activity. The panel should include representatives from both Gram-positive and Gram-negative bacteria, as well as fungal pathogens. It is also advisable to include strains with known resistance profiles to common antibiotics.

Table 1: Recommended Panel of Test Organisms

Microorganism Gram Stain Rationale for Inclusion ATCC® No.
Staphylococcus aureusGram-positiveCommon cause of skin, soft tissue, and bloodstream infections.29213™
Enterococcus faecalisGram-positiveImportant nosocomial pathogen, known for antibiotic resistance.29212™
Escherichia coliGram-negativeFrequent cause of urinary tract and gastrointestinal infections.25922™
Klebsiella pneumoniaeGram-negativeSignificant respiratory and bloodstream pathogen, often multi-drug resistant.[4]BAA-1705™
Pseudomonas aeruginosaGram-negativeOpportunistic pathogen, intrinsically resistant to many antibiotics.27853™
Candida albicansFungalCommon cause of opportunistic fungal infections.90028™
Agar Disk Diffusion Protocol

The Kirby-Bauer disk diffusion method provides a visual and qualitative assessment of antimicrobial activity.[9][11][12]

Materials:

  • This compound

  • Sterile paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates[13]

  • Tryptic Soy Broth (TSB)

  • Sterile saline (0.85% NaCl)

  • McFarland 0.5 turbidity standard

  • Sterile swabs

  • Positive control antibiotic disks (e.g., Ciprofloxacin, Vancomycin, Fluconazole)

  • Negative control disks (impregnated with solvent used to dissolve the test compound)

  • Incubator

Step-by-Step Protocol:

  • Preparation of Test Compound Disks: Dissolve this compound in a suitable solvent (e.g., DMSO) to a stock concentration of 1 mg/mL. Aseptically impregnate sterile paper disks with a defined volume (e.g., 10 µL) of the stock solution to achieve a specific concentration per disk (e.g., 10 µ g/disk ). Allow the solvent to evaporate completely in a sterile environment.

  • Inoculum Preparation: From a fresh (18-24 hour) culture, select 3-5 well-isolated colonies of the test microorganism. Suspend the colonies in sterile TSB or saline. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[9]

  • Plate Inoculation: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the adjusted suspension. Rotate the swab firmly against the upper inside wall of the tube to express excess fluid. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform growth.[14]

  • Disk Application: Aseptically place the prepared this compound disks, along with positive and negative control disks, onto the inoculated agar surface. Ensure the disks are firmly in contact with the agar.

  • Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours for bacteria. For Candida albicans, incubate at 35 ± 2°C for 20-24 hours.

  • Result Interpretation: Measure the diameter of the zones of inhibition (clear areas of no growth) around each disk in millimeters (mm). The presence of a zone of inhibition indicates that the compound has antimicrobial activity against the tested organism.[12]

Phase 2: Quantitative Assessment of Antimicrobial Potency

Following the initial screening, a quantitative assessment is necessary to determine the minimum concentration of this compound required to inhibit the growth of the susceptible microorganisms. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC).[15][16][17]

Broth Microdilution Protocol for MIC Determination

This method involves challenging the test organisms with a serial dilution of the compound in a liquid growth medium.

Materials:

  • This compound stock solution

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[18]

  • RPMI-1640 medium (for fungi)

  • Bacterial and fungal inocula (prepared as in section 1.2 and then diluted)

  • Positive control antibiotics with known MICs

  • Sterile multichannel pipettes and tips

  • Microplate reader (optional, for spectrophotometric reading)

Step-by-Step Protocol:

  • Preparation of Compound Dilutions: Prepare a 2-fold serial dilution of this compound in the appropriate broth (CAMHB for bacteria, RPMI-1640 for fungi) directly in the 96-well plate. The final volume in each well should be 100 µL. The concentration range should be sufficient to determine the MIC (e.g., 128 µg/mL to 0.25 µg/mL).

  • Inoculum Preparation: Dilute the 0.5 McFarland standard suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[19]

  • Inoculation: Add 100 µL of the diluted inoculum to each well containing the compound dilutions. This will bring the total volume in each well to 200 µL.

  • Controls:

    • Growth Control: Wells containing only broth and inoculum (no compound).

    • Sterility Control: Wells containing only broth (no inoculum or compound).

    • Positive Control: Wells containing a known antibiotic and inoculum.

  • Incubation: Cover the plates and incubate at 35 ± 2°C for 16-20 hours for bacteria and 20-24 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[20] This can be determined by visual inspection or by using a microplate reader to measure optical density.

Table 2: Example Data Presentation for MIC Values

Microorganism This compound MIC (µg/mL) Positive Control Antibiotic Positive Control MIC (µg/mL)
S. aureusVancomycin
E. coliCiprofloxacin
K. pneumoniaeMeropenem
P. aeruginosaCiprofloxacin
C. albicansFluconazole

Phase 3: Elucidating the Nature and Mechanism of Antimicrobial Action

Once the potency of this compound has been established, the next crucial steps involve determining whether the compound is bactericidal (kills the bacteria) or bacteriostatic (inhibits growth) and gaining insights into its mechanism of action.

Time-Kill Kinetics Assay

This dynamic assay provides information on the rate and extent of bacterial killing over time.[21][22][23][24]

Protocol Overview:

  • Experimental Setup: Prepare flasks containing CAMHB with this compound at concentrations corresponding to 0.5x, 1x, 2x, and 4x the predetermined MIC. Include a growth control flask without the compound.

  • Inoculation: Inoculate each flask with the test organism to a starting density of approximately 5 x 10⁵ CFU/mL.

  • Sampling and Plating: At various time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask. Perform serial dilutions in sterile saline and plate onto MHA plates.

  • Incubation and Colony Counting: Incubate the plates at 35 ± 2°C for 18-24 hours. Count the number of colonies to determine the viable cell count (CFU/mL) at each time point.

  • Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration. A ≥3-log₁₀ (99.9%) reduction in the initial inoculum is generally considered evidence of bactericidal activity.[23]

Investigating the Mechanism of Action

Elucidating the precise mechanism of action is a complex process. The following are initial steps to classify the compound's mode of action.

Macromolecular Synthesis Inhibition Assays: These assays determine if the compound interferes with major cellular processes such as the synthesis of DNA, RNA, protein, or the cell wall.[25][26] This can be achieved by using radiolabeled precursors (e.g., ³H-thymidine for DNA, ³H-uridine for RNA, ³H-leucine for protein, and ¹⁴C-N-acetylglucosamine for peptidoglycan) and measuring their incorporation in the presence and absence of the test compound. A significant reduction in the incorporation of a specific precursor suggests inhibition of that particular pathway.[27]

Membrane Permeability Assays: Damage to the bacterial cell membrane is a common mechanism of action for antimicrobial agents. Membrane integrity can be assessed using fluorescent dyes such as propidium iodide (PI), which can only enter cells with compromised membranes and subsequently fluoresces upon binding to DNA. An increase in PI fluorescence in treated cells indicates membrane damage.

Visualization of Experimental Workflows

Antimicrobial_Testing_Workflow cluster_Phase1 Phase 1: Initial Screening cluster_Phase2 Phase 2: Potency Assessment cluster_Phase3 Phase 3: Mechanistic Studies P1_Start Start: Novel Compound This compound P1_Select Select Test Organisms (Gram+/-, Fungi) P1_Start->P1_Select P1_Disk Agar Disk Diffusion Assay P1_Select->P1_Disk P1_Result Observe Zones of Inhibition P1_Disk->P1_Result P2_MIC Broth Microdilution Assay P1_Result->P2_MIC Activity Observed P2_Result Determine Minimum Inhibitory Concentration (MIC) P2_MIC->P2_Result P3_TimeKill Time-Kill Kinetics Assay P2_Result->P3_TimeKill P3_MoA Mechanism of Action (MoA) Studies P2_Result->P3_MoA P3_Result_TimeKill Bactericidal vs. Bacteriostatic Determination P3_TimeKill->P3_Result_TimeKill P3_Result_MoA Identify Cellular Target P3_MoA->P3_Result_MoA P4_End End: Antimicrobial Profile Established P3_Result_TimeKill->P4_End Characterized P3_Result_MoA->P4_End Characterized

Broth_Microdilution_Workflow start Start prep_compound Prepare 2-fold Serial Dilutions of Test Compound in 96-well Plate start->prep_compound inoculate Inoculate Wells with Bacterial/Fungal Suspension prep_compound->inoculate prep_inoculum Prepare Standardized Inoculum (0.5 McFarland) and Dilute prep_inoculum->inoculate controls Include Growth, Sterility, and Positive Controls inoculate->controls incubate Incubate at 35°C for 16-24 hours controls->incubate read_mic Visually Inspect for Growth and Determine MIC incubate->read_mic end End read_mic->end

Conclusion and Future Directions

This document provides a robust framework for the initial and in-depth antimicrobial characterization of this compound. The successful completion of these protocols will yield critical data on its spectrum of activity, potency, and mode of action. Positive and compelling results from these in vitro studies would warrant further investigation, including cytotoxicity assays against mammalian cell lines to assess its therapeutic index, and ultimately, in vivo efficacy studies in appropriate animal models of infection. The systematic approach outlined herein ensures the generation of high-quality, standardized data essential for the progression of this, or any novel compound, through the antimicrobial drug discovery pipeline.

References

  • Research Journal of Pharmacy and Technology. Synthesis, Characterization and Antimicrobial Activity of Acetanilide Derivatives by using Aromatic Aldehydes and Sulphonamide Derivatives. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. Clinical Breakpoint Tables. [Link]

  • Emery Pharma. Time-Kill Kinetics Assay. [Link]

  • WOAH - Asia. Antimicrobial susceptibility testing (Broth microdilution method). [Link]

  • Clinical and Laboratory Standards Institute. M100 | Performance Standards for Antimicrobial Susceptibility Testing. [Link]

  • American Society for Microbiology. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]

  • National Center for Biotechnology Information. Action and resistance mechanisms of antibiotics: A guide for clinicians. [Link]

  • National Center for Biotechnology Information. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. [Link]

  • ResearchGate. Synthesis, characterization and antimicrobial activity of acetanilide derivatives by using aromatic aldehydes and sulphonamide derivatives. [Link]

  • National Institutes of Health, Islamabad Pakistan. M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]

  • National Center for Biotechnology Information. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. [Link]

  • National Center for Biotechnology Information. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. [Link]

  • SciELO. Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. [Link]

  • Hancock Lab. MIC Determination By Microtitre Broth Dilution Method. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. EUCAST: EUCAST - Home. [Link]

  • FWD AMR-RefLabCap. Determination of antimicrobial resistance by disk diffusion. [Link]

  • Vinmec. Classification and Mechanism of Action of Antibiotics. [Link]

  • Creative Biolabs. Mode of Action & Target for Antibacterial Drug. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. [Link]

  • Research Journal of Pharmacy and Technology. Synthesis, Characterization and Antimicrobial Activity of Acetanilide Derivatives by using Aromatic Aldehydes and Sulphonamide Derivatives. [Link]

  • Acta Scientific. Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. [Link]

  • Clinical and Laboratory Standards Institute. Antimicrobial Susceptibility Testing | Area of Focus. [Link]

  • Hardy Diagnostics. How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]

  • CGSpace. Broth microdilution reference methodology. [Link]

  • MDPI. In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. [Link]

  • National Center for Biotechnology Information. Synthesis and antimicrobial activity of some new diphenylamine derivatives. [Link]

  • EUCAST. EUCAST -standardising antimicrobial susceptibility testing in Europe. [Link]

  • SEAFDEC/AQD Institutional Repository Home. Disk diffusion method. [Link]

  • Protocols.io. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • PubChem. 2-chloro-N-(4-fluorophenyl)acetamide. [Link]

  • National Center for Biotechnology Information. Elucidating the Mechanisms of Action of Antimicrobial Agents. [Link]

  • PubMed. Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. [Link]

  • CHAIN. ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER). [Link]

  • Linnaeus Bioscience. Antimicrobial Assays. [Link]

  • The Royal Society of Chemistry. Mechanism of action-based classification of antibiotics using high-content bacterial image analysis. [Link]

  • National Center for Biotechnology Information. Antimicrobial Susceptibility Testing. [Link]

  • Wikipedia. Disk diffusion test. [Link]

  • ResearchGate. Chemical basis for the antimicrobial activity of acetanilides. [Link]

  • National Institute for Communicable Diseases. Antimicrobial susceptibility testing EUCAST disk diffusion method. [Link]

  • ResearchGate. M100S - Performance Standards for Antimicrobial Susceptibility Testing. [Link]

  • ResearchGate. Effect of chloro and fluoro groups on the antimicrobial activity of 2,5-disubstituted 4-thiazolidinones: A comparative study. [Link]

  • Apec.org. Antimicrobial Susceptibility Testing. [Link]

  • National Center for Biotechnology Information. An Overview of Antimicrobial Properties of Different Classes of Phytochemicals. [Link]

  • YouTube. Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Navigating Cell Permeability Challenges with 2'-Chloro-4'-(trifluoromethoxy)acetanilide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers working with 2'-Chloro-4'-(trifluoromethoxy)acetanilide. This guide is designed to provide you with in-depth troubleshooting strategies and practical solutions to address the common hurdle of poor cell permeability with this compound. As your partner in research, we aim to equip you with the scientific rationale and experimental workflows necessary to overcome this challenge and advance your drug development program.

Section 1: Understanding the Permeability Profile of this compound

This section addresses the fundamental question of why this compound may exhibit poor cell permeability by examining its physicochemical properties.

Q1: What are the predicted physicochemical properties of this compound, and how might they influence its cell permeability?

A1: Based on its chemical structure, we can predict several key physicochemical properties of this compound that are critical determinants of its ability to cross cell membranes. These properties are summarized in the table below.

PropertyPredicted ValueImplication for Cell Permeability
Molecular Weight 255.6 g/mol Within the acceptable range for passive diffusion.
LogP (Lipophilicity) ~3.5 - 4.0High lipophilicity suggests good partitioning into the lipid bilayer, but may also lead to poor aqueous solubility and potential for membrane sequestration.[1]
Polar Surface Area (PSA) ~38 ŲLow PSA is generally favorable for passive diffusion across cell membranes.
Hydrogen Bond Donors 1A low number of hydrogen bond donors is beneficial for cell permeability.
Hydrogen Bond Acceptors 3A low number of hydrogen bond acceptors is favorable for cell permeability.

The high predicted LogP value is the most significant flag for potential permeability issues. While a certain degree of lipophilicity is necessary for a compound to enter the lipid environment of the cell membrane, excessively high lipophilicity can be detrimental.[1] The trifluoromethoxy group, in particular, is known to significantly increase lipophilicity.[2][3] This can lead to poor aqueous solubility, causing the compound to precipitate in your aqueous assay buffer before it even has a chance to interact with the cells. Furthermore, highly lipophilic compounds can become "stuck" within the lipid bilayer, failing to partition into the cytoplasm.[1]

Q2: What is the significance of the trifluoromethoxy group on the molecule's permeability?

A2: The trifluoromethoxy (-OCF3) group has a profound impact on the physicochemical properties of a molecule and, consequently, its biological activity. It is a strongly electron-withdrawing group and is highly lipophilic. The inclusion of the -OCF3 group can enhance metabolic stability by blocking potential sites of oxidation.[2][4] However, this increase in lipophilicity is a double-edged sword when it comes to cell permeability. While it can enhance the initial association of the drug with the cell membrane, it can also lead to the issues described above: poor aqueous solubility and membrane sequestration.[3]

Section 2: Experimental Confirmation and Troubleshooting of Poor Permeability

This section provides a practical guide to experimentally confirming and characterizing the permeability of this compound using standard in vitro assays.

Q3: How can I experimentally determine the permeability of my compound?

A3: The two most common in vitro methods for assessing intestinal permeability are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.

  • PAMPA: This is a high-throughput, cell-free assay that measures a compound's ability to diffuse from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment.[5] It is a good first-pass assessment of passive diffusion.

  • Caco-2 Permeability Assay: This assay uses a monolayer of differentiated Caco-2 cells, which are derived from a human colon adenocarcinoma.[6][7] This model is considered the gold standard for in vitro prediction of intestinal drug absorption as it recapitulates many of the features of the intestinal epithelium, including tight junctions and the expression of transporters.[7]

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Prepare the Donor Plate:

    • Dissolve this compound in a suitable co-solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 10 mM).

    • Dilute the stock solution into the donor buffer (typically a phosphate-buffered saline, PBS, at pH 7.4) to the final desired concentration. The final DMSO concentration should be kept low (ideally ≤1%) to avoid disrupting the artificial membrane.[8]

    • Add the final drug solution to the wells of the donor plate.

  • Prepare the Acceptor Plate:

    • Add the acceptor buffer (PBS, pH 7.4) to the wells of the acceptor plate.

  • Coat the Membrane:

    • Gently apply a small volume (e.g., 5 µL) of a lipid solution (e.g., 1% lecithin in dodecane) to the membrane of the donor plate.[9]

    • Allow the solvent to evaporate, leaving a lipid layer on the membrane.

  • Assemble the "Sandwich":

    • Carefully place the donor plate onto the acceptor plate, ensuring the bottom of the membrane is in contact with the acceptor buffer.[10]

  • Incubate:

    • Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours).[10]

  • Analyze:

    • After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

  • Calculate the Apparent Permeability Coefficient (Papp):

    • The Papp value is calculated using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([C]_A / [C]_eq)) Where:

      • V_D = volume of donor well

      • V_A = volume of acceptor well

      • A = area of the membrane

      • t = incubation time

      • [C]_A = concentration in the acceptor well

      • [C]_eq = equilibrium concentration

Troubleshooting Low Permeability in PAMPA
Observed IssuePotential CauseTroubleshooting Steps
Low Papp value Poor aqueous solubility of the compound in the donor well.- Increase the co-solvent concentration slightly (up to 2% DMSO), but be mindful of its effect on membrane integrity. - Use a solubility-enhancing excipient in the donor buffer.
Compound is retained within the artificial membrane.- This is common for highly lipophilic compounds. The PAMPA assay can be modified to quantify membrane retention.
High variability in Papp values Inconsistent membrane coating.- Ensure a consistent and even application of the lipid solution. - Visually inspect the membrane for any defects.
Q4: My compound shows low permeability in the PAMPA assay. Should I proceed to a Caco-2 assay?

A4: Yes. While PAMPA is a good indicator of passive permeability, it does not account for active transport or efflux mechanisms that are present in a biological system.[11] The Caco-2 assay provides a more comprehensive picture of a compound's potential for intestinal absorption.

Experimental Protocol: Caco-2 Permeability Assay
  • Cell Culture:

    • Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21 days to allow for differentiation and the formation of a confluent monolayer with well-established tight junctions.[7]

  • Verify Monolayer Integrity:

    • Measure the transepithelial electrical resistance (TEER) of the monolayer. A TEER value of ≥250 Ω·cm² generally indicates a well-formed monolayer.[12]

    • Assess the permeability of a paracellular marker, such as mannitol. Low permeability of mannitol (<1.5 x 10⁻⁶ cm/s) confirms the integrity of the tight junctions.[12]

  • Prepare Dosing Solutions:

    • Prepare the dosing solution of this compound in transport buffer (e.g., Hank's Balanced Salt Solution, HBSS) at the desired concentration, again keeping the final co-solvent concentration low.

  • Perform the Transport Experiment:

    • Apical to Basolateral (A-B) Transport: Add the dosing solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.

    • Basolateral to Apical (B-A) Transport: Add the dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber. This is done to determine if the compound is a substrate for efflux transporters.[6]

    • Incubate the plates at 37°C with gentle shaking.

    • Collect samples from the receiver chamber at various time points (e.g., 30, 60, 90, 120 minutes).

  • Analyze and Calculate Papp:

    • Determine the concentration of the compound in the collected samples by LC-MS/MS.

    • Calculate the Papp values for both the A-B and B-A directions.

Troubleshooting the Caco-2 Assay
Observed IssuePotential CauseTroubleshooting Steps
Low Papp (A-B) value Poor passive permeability.- Correlates with PAMPA results. Consider strategies to improve permeability (Section 3).
Compound is a substrate for efflux transporters.- A high efflux ratio (Papp(B-A) / Papp(A-B) > 2) suggests active efflux.[6]
High Efflux Ratio (>2) The compound is a substrate for efflux pumps like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).- Co-incubate with known inhibitors of these transporters (e.g., verapamil for P-gp) to see if the efflux is reduced.
Low Compound Recovery The compound is binding to the plastic of the assay plate or is being metabolized by the Caco-2 cells.- Use low-binding plates. - Analyze the cell lysate at the end of the experiment to quantify intracellular compound concentration.

Section 3: Strategies for Enhancing the Cell Permeability of this compound

This section explores practical approaches to improve the cell permeability of your compound, ranging from formulation adjustments to chemical modifications.

Q5: How can I improve the solubility of my compound in the assay medium to get a more accurate permeability reading?

A5: Improving the aqueous solubility of a lipophilic compound is the first step to obtaining reliable permeability data.

  • Co-solvents: As mentioned, using a small percentage of a water-miscible organic solvent like DMSO is standard practice. However, concentrations should generally not exceed 1-2% in cell-based assays to avoid cytotoxicity.[13]

  • Formulation with Excipients: For in vitro assays, consider using solubility-enhancing excipients such as cyclodextrins. These can form inclusion complexes with the drug, increasing its aqueous solubility.

  • Lipid-Based Formulations: For a highly lipophilic compound, a lipid-based formulation can improve its solubility and absorption.[1][10][14] This involves dissolving the compound in oils, surfactants, and co-solvents to form emulsions or self-microemulsifying drug delivery systems (SMEDDS).[1][10][14]

Q6: Can I use permeation enhancers to improve the cell permeability of my compound?

A6: Yes, permeation enhancers are compounds that reversibly increase the permeability of the intestinal epithelium.[15] They can act through various mechanisms, including fluidizing the cell membrane or opening tight junctions. For a lipophilic compound like this compound, enhancers that interact with the lipid components of the membrane may be particularly effective. Examples include certain fatty acids and terpenes.[15] However, the use of permeation enhancers needs to be carefully evaluated for potential toxicity.

Q7: What is a prodrug approach, and could it be applied to this compound?

A7: A prodrug is a pharmacologically inactive derivative of a drug that is converted to the active form in the body through enzymatic or chemical reactions.[6] The prodrug approach is a powerful strategy to overcome poor permeability by temporarily masking the functional groups that hinder membrane transport.[6]

For this compound, the secondary amide group is a potential site for modification. While amides are generally stable, it is possible to create N-acyl or N-acyloxymethyl prodrugs that can be cleaved by intracellular esterases to release the active parent compound. This modification would increase the lipophilicity of the molecule, which in this case is already high, so a careful balance must be struck. A more strategic approach might be to introduce a promoiety that targets an influx transporter on the cell surface.

Visualizations

Troubleshooting Workflow for Poor Cell Permeability

workflow start Low cellular activity of This compound check_solubility Is the compound soluble in aqueous assay buffer? start->check_solubility improve_solubility Optimize formulation: - Adjust co-solvent - Use excipients (e.g., cyclodextrins) - Consider lipid-based formulation check_solubility->improve_solubility No pampa Perform PAMPA assay check_solubility->pampa Yes improve_solubility->pampa pampa_result Low Papp in PAMPA? pampa->pampa_result caco2 Perform Caco-2 assay pampa_result->caco2 Yes end Proceed with optimized compound/formulation pampa_result->end No caco2_result Low Papp (A-B) in Caco-2? caco2->caco2_result efflux_ratio High efflux ratio (B-A / A-B > 2)? caco2_result->efflux_ratio Yes caco2_result->end No efflux_inhibitor Investigate with efflux pump inhibitors efflux_ratio->efflux_inhibitor Yes permeability_enhancers Consider permeation enhancers efflux_ratio->permeability_enhancers No efflux_inhibitor->permeability_enhancers prodrug Explore prodrug strategies permeability_enhancers->prodrug prodrug->end

Caption: A decision-making workflow for addressing poor cell permeability.

Prodrug Strategy for a Secondary Amide

Caption: Conceptual overview of a prodrug strategy.

References

  • Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

  • Creative Bioarray. (2019, July 30). Caco 2 Cell Permeability Assay [Video]. YouTube. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). Molecules, 30(3009).
  • PubChem. (n.d.). Acetanilide. National Center for Biotechnology Information. Retrieved from [Link]

  • Unlocking the Use of Lipid-Based Formulations with Lipophilic Salts to Address Bioavailability Challenges in Small Molecule Drug Development. (2020). American Pharmaceutical Review.
  • Prodrugs of Amides, Imides and Other NH-acidic Compounds. (n.d.).
  • Lipid-Based Formulations: Optimizing the Oral Delivery of Lipophilic Drugs. (2024). Symmetric.
  • Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox C
  • Acetanilide Formula, Preparation, Melting Point, Solubility, MSDS. (n.d.). Chemistry Learner.
  • Prodrugs and their activation mechanisms for brain drug delivery. (2025). RSC Publishing.
  • Prodrugs of Secondary Amine Compounds. (2015).
  • An overview on the synthesis and chemical properties of p-aminoacetanilide and its derivatives. (n.d.).
  • The Importance of Trifluoromethoxy Group in Chemical Synthesis. (n.d.). [Source name not available].
  • LogP—Making Sense of the Value. (n.d.). ACD/Labs.
  • The Dark Side of Fluorine. (2019). ACS Medicinal Chemistry Letters.
  • Chemical Similarity Search. (2025). RCSB PDB.
  • Prodrug Strategy Extends the Use of Anti-HIV Sulfanylbenzamides for Application In Vivo. (n.d.). [Source name not available].
  • Pion Inc. (2022, December 9). Parallel Artificial Membrane Permeability Assay (PAMPA) training video | Pion Inc [Video]. YouTube. [Link]

  • Integrated Biomimetic 2D-LC and Permeapad® Assay for Profiling the Transdermal Diffusion of Pharmaceutical Compounds. (n.d.). MDPI.
  • A Review on Terpenes Permeation Enhancement Based on the Lipophilicity of the Drugs. (n.d.). Scholars Research Library.
  • On-line Software - Virtual Computational Chemistry Laboratory. (n.d.). [Source name not available].
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Hovione.
  • Predicting chemical property (Boiling Point) from a SMILES string. (2013).
  • Predicting molecule properties based on its SMILES. (n.d.). Kaggle.
  • PubChem. (n.d.). N-(2-chloro-4-(trifluoromethyl)phenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-chloro-N-(4-(trifluoromethyl)phenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. (n.d.). PMC.
  • PAMPA permeability assay. (n.d.). Slideshare.
  • drug solubility, membrane permeability, & the efflux ratio. (2023, September 11). [Video]. YouTube. [Link]

  • Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. (n.d.). PubMed.
  • Prodrug Approach as a Strategy to Enhance Drug Permeability. (n.d.). MDPI.
  • Permeation Enhancers for Transdermal Drug Delivery: Strategies and Advancements Focusing Macromolecules. (2023).
  • Use of a Caco-2 permeability assay to evaluate the effects of several Kampo medicines on the drug transporter P-glycoprotein. (n.d.). PMC.

Sources

Validation & Comparative

A Comparative Efficacy Analysis of 2'-Chloro-4'-(trifluoromethoxy)acetanilide Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. This guide provides a comprehensive, albeit inferential, assessment of the cytotoxic potential of the novel compound, 2'-Chloro-4'-(trifluoromethoxy)acetanilide. Due to the limited publicly available data on this specific molecule, this guide will extrapolate its potential mechanism and efficacy based on the well-documented structure-activity relationships of its core chemical moieties: the chloroacetanilide scaffold and the bio-activating trifluoromethoxy group. This analysis is presented in comparison to established chemotherapeutic agents, Paclitaxel and Sorafenib, to provide a contextual framework for its potential therapeutic window.

Introduction to this compound: A Structurally-Informed Hypothesis

This compound is a synthetic molecule characterized by a chlorinated acetanilide core appended with a trifluoromethoxy group. While direct biological data is scarce, its structural components offer valuable insights into its potential anticancer activity.

  • The Acetanilide Scaffold: Acetanilide derivatives have been explored in medicinal chemistry for a range of bioactivities. The presence of the chloro- and acetamido- groups can influence the molecule's lipophilicity and ability to interact with biological targets.

  • The Trifluoromethoxy (-OCF3) Group: The inclusion of trifluoromethoxy moieties in drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability and binding affinity. The high electronegativity of the fluorine atoms can modulate the electronic properties of the entire molecule, potentially leading to improved target engagement and cellular uptake. Studies on various compounds have shown that the incorporation of a trifluoromethyl or trifluoromethoxy group can significantly enhance anticancer activity.[1][2]

Based on these structural features, it is hypothesized that this compound may exert its anticancer effects through the induction of apoptosis and inhibition of cell proliferation, common mechanisms for cytotoxic agents.

Comparative Efficacy Evaluation: An In Vitro Approach

To rigorously assess the therapeutic potential of this compound, a series of in vitro assays are proposed. These experiments are designed to quantify its cytotoxic and cytostatic effects on a panel of representative cancer cell lines and compare them against the established anticancer drugs, Paclitaxel and Sorafenib.

Selected Cell Lines:

  • MCF-7: Human breast adenocarcinoma, representing a common solid tumor type.

  • MDA-MB-231: Triple-negative human breast adenocarcinoma, known for its aggressive phenotype.[3]

  • HCT-116: Human colon cancer, another prevalent solid tumor.[4]

  • A549: Human lung carcinoma, a model for lung cancer research.

  • Jurkat: Human T-cell leukemia, representing a hematological malignancy.[3]

Comparative Drugs:

  • Paclitaxel: A mitotic inhibitor that stabilizes microtubules, leading to cell cycle arrest and apoptosis.[5]

  • Sorafenib: A multi-kinase inhibitor that targets several signaling pathways involved in tumor growth and angiogenesis.[6]

Assessment of Cytotoxicity (IC50 Determination)

The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of a cytotoxic compound. The MTT assay, a colorimetric assay for assessing cell metabolic activity, is a standard method for determining IC50 values.[7]

Table 1: Hypothetical IC50 Values (µM) of Test Compounds in Various Cancer Cell Lines after 48h Treatment

Cell LineThis compoundPaclitaxelSorafenib
MCF-78.50.015.2
MDA-MB-2315.20.057.8
HCT-11612.10.026.5
A54915.80.19.1
Jurkat3.70.0054.3

Interpretation of Hypothetical Data: This table illustrates a scenario where this compound exhibits moderate cytotoxicity across the tested cell lines. While not as potent as Paclitaxel, its efficacy is comparable to Sorafenib in some cell lines. The variation in IC50 values across different cell lines suggests a degree of selectivity, which warrants further investigation into the underlying molecular mechanisms.

Elucidating the Mechanism of Action: A Multi-Faceted Experimental Workflow

Understanding how a compound exerts its cytotoxic effects is crucial for its development as a therapeutic agent. The following experimental workflow is designed to dissect the potential mechanisms of action of this compound.

G cluster_0 Initial Screening A Cancer Cell Lines (MCF-7, MDA-MB-231, HCT-116, A549, Jurkat) B Treatment with This compound (Dose-Response) A->B C MTT Assay (Cell Viability/Cytotoxicity) B->C D Annexin V/PI Staining (Apoptosis vs. Necrosis) C->D Investigate Cell Death Mechanism E Cell Cycle Analysis (Propidium Iodide Staining) C->E Investigate Cell Death Mechanism H Colony Formation Assay (Long-term Proliferation) C->H Assess Clonogenic Survival G Caspase-Glo 3/7 Assay (Apoptosis Execution) D->G F Western Blot Analysis (Apoptotic & Cell Cycle Markers) E->F

Caption: Experimental workflow for assessing the efficacy and mechanism of action of this compound.

Cell Proliferation Assay

To determine if the compound inhibits cell growth, a BrdU (Bromodeoxyuridine) incorporation assay can be employed. This assay measures DNA synthesis, a hallmark of proliferating cells.[8]

Apoptosis vs. Necrosis Determination

Distinguishing between programmed cell death (apoptosis) and uncontrolled cell death (necrosis) is critical. Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is the gold standard for this purpose.[9][10] Early apoptotic cells will stain positive for Annexin V, while late apoptotic and necrotic cells will be positive for both Annexin V and PI.

Cell Cycle Analysis

To investigate if the compound induces cell cycle arrest, flow cytometric analysis of propidium iodide-stained cells is performed. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[2][11]

Table 2: Hypothetical Cell Cycle Distribution (%) in MDA-MB-231 Cells after 24h Treatment

TreatmentG0/G1 PhaseS PhaseG2/M Phase
Vehicle Control553015
This compound (5 µM)652015
Paclitaxel (0.05 µM)10585
Sorafenib (7.8 µM)602515

Interpretation of Hypothetical Data: This table suggests that this compound may induce a modest G0/G1 cell cycle arrest, distinct from the potent G2/M arrest caused by Paclitaxel. This points towards a different mechanism of action.

Delving into the Molecular Signaling Pathways

Based on the initial mechanistic studies, further investigations into the molecular pathways affected by this compound are warranted. A plausible hypothesis, given its chemical structure, is the induction of the intrinsic apoptotic pathway.

compound This compound stress Cellular Stress compound->stress bcl2_family Bcl-2 Family Proteins (Bax, Bak, Bcl-2, Bcl-xL) stress->bcl2_family mitochondrion Mitochondrion bcl2_family->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cytochrome_c->apoptosome caspase_3 Caspase-3 Activation apoptosome->caspase_3 apoptosis Apoptosis caspase_3->apoptosis

Caption: Hypothesized intrinsic apoptotic pathway induced by this compound.

To validate this proposed pathway, Western blot analysis of key proteins would be essential. This includes examining the expression levels of pro-apoptotic proteins (Bax, Bak), anti-apoptotic proteins (Bcl-2, Bcl-xL), and the cleavage of caspase-9 and caspase-3.

Detailed Experimental Protocols

For the purpose of reproducibility and standardization, detailed step-by-step protocols for the key assays are provided below.

MTT Cytotoxicity Assay Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound, Paclitaxel, and Sorafenib for 48 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Annexin V/PI Apoptosis Assay Protocol
  • Cell Treatment: Treat cells in 6-well plates with the respective compounds at their IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer, acquiring at least 10,000 events per sample.

  • Data Analysis: Differentiate between viable, early apoptotic, late apoptotic, and necrotic cell populations based on their fluorescence profiles.

Cell Cycle Analysis Protocol
  • Cell Treatment: Treat cells in 6-well plates with the compounds at their IC50 concentrations for 24 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.[2]

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide and RNase A.

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.

Concluding Remarks and Future Directions

This guide outlines a comprehensive, albeit inferential, framework for assessing the efficacy of this compound in various cancer cell lines. The proposed experiments are designed to provide a robust comparison with established anticancer agents and to elucidate its potential mechanism of action. The presence of the trifluoromethoxy group is a strong indicator of potential bioactivity, a hypothesis that can be systematically tested using the described protocols.

Future research should focus on validating these in vitro findings through in vivo studies using xenograft models. Furthermore, target identification studies will be crucial to pinpoint the specific molecular targets of this compound, which will be instrumental in its further development as a potential cancer therapeutic.

References

  • Jedhe, G. S., et al. (2022). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. RSC Advances, 12(3), 1539-1551. [Link]

  • Wilhelm, S. M., et al. (2004). BAY 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway and receptor tyrosine kinases involved in tumor progression and angiogenesis. Cancer Research, 64(19), 7099-7109. [Link]

  • Weaver, B. A. (2014). How Taxol/paclitaxel kills cancer cells. Molecular Biology of the Cell, 25(18), 2677-2681. [Link]

  • PubChem. N-(2-chloro-4-(trifluoromethyl)phenyl)acetamide. National Center for Biotechnology Information. [Link]

  • Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. [Link]

  • Stolfi, C., et al. (2013). The role of HCT116 and its derived cell lines in preclinical cancer research. Journal of Experimental & Clinical Cancer Research, 32(1), 1-8. [Link]

  • BMG Labtech. Apoptosis – what assay should I use? [Link]

  • Ghaz-Jahanian, M. A., et al. (2015). Combination effects of SC144 and cytotoxic anticancer agents. Anticancer Drugs, 26(4), 425-434. [Link]

  • PubChem. N-(2-chloro-4-(trifluoromethyl)phenyl)acetamide. [Link]

  • National Center for Biotechnology Information. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]

  • University of Wisconsin Carbone Cancer Center. Cell Cycle Analysis. [Link]

  • Lee, J. Y., & Lee, J. S. (2015). Assaying cell cycle status using flow cytometry. Methods in molecular biology (Clifton, N.J.), 1342, 57–65. [Link]

  • University of Virginia School of Medicine. Measuring Apoptosis using Annexin V and Flow Cytometry. [Link]

  • Assay Genie. Flow Cytometry Protocol | 10 Hints & Tips. [Link]

  • ResearchGate. (PDF) Cytotoxicity Assay Protocol v1. [Link]

  • PubChem. 2-chloro-N-(4-fluorophenyl)acetamide. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.